molecular formula C8H10N2O2 B2670532 (2-Methyl-5-nitrophenyl)methanamine CAS No. 100708-81-4

(2-Methyl-5-nitrophenyl)methanamine

Cat. No. B2670532
M. Wt: 166.18
InChI Key: GKYCQKHYOMZCHE-UHFFFAOYSA-N
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Description

“(2-Methyl-5-nitrophenyl)methanamine” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid or semi-solid or liquid or lump in physical form . The compound is stored in a dark place, sealed in dry, at 2-8°C .


Physical And Chemical Properties Analysis

“(2-Methyl-5-nitrophenyl)methanamine” has a molecular weight of 152.15 . It is stored at a temperature between 2-8°C . The compound is a solid or semi-solid or liquid or lump in physical form .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research focuses on the synthesis and chemical properties of compounds related to (2-Methyl-5-nitrophenyl)methanamine. For example, the work by Behforouz et al. (1988) explores the stereoselective synthesis of β-carbolines derived from β-methyltryptophan, highlighting an efficient modified method through reactions involving similar nitro compounds (Behforouz, Zarrinmayeh, Ogle, Riehle, & Bell, 1988). Similarly, Wang et al. (2019) developed a procedure for the synthesis of N-methyl-arylamines directly from nitroarenes using methanol, showcasing the utility of specific catalyst systems for diversifying aromatic nitro compounds into a broad variety of amines, including drug molecules (Wang, Neumann, & Beller, 2019).

Material Science and Sensing Applications

Research extends into materials science, where novel compounds derived from (2-Methyl-5-nitrophenyl)methanamine are investigated for their potential applications. Pedras et al. (2007) describe the synthesis of azomethine-thiophene pincer ligands, demonstrating their application in fluorescence and mass spectrometry for sensing metal ions, which could be leveraged for environmental monitoring or medical diagnostics (Pedras, Santos, Fernandes, Covelo, Tamayo, Bértolo, Capelo, Avilés, & Lodeiro, 2007).

Photochemical Studies

Il'ichev et al. (2004) explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, identifying intermediates and proposing revised mechanisms for substrate release from 2-nitrobenzyl protecting groups. This research is vital for the development of photo-responsive materials, potentially impacting the fields of drug delivery and molecular switches (Il'ichev, Schwörer, & Wirz, 2004).

Environmental and Biodegradation Studies

Hawari et al. (2000) investigated the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), identifying degradation routes and metabolites, which could inform environmental remediation strategies for nitro compound contamination (Hawari, Halasz, Sheremata, Beaudet, Groom, Paquet, Rhofir, Ampleman, & Thiboutot, 2000).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for “(2-Methyl-5-nitrophenyl)methanamine” are not available, research into similar compounds like indole derivatives suggests potential for diverse biological activities and exploration for new therapeutic possibilities .

properties

IUPAC Name

(2-methyl-5-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYCQKHYOMZCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-nitrophenyl)methanamine

CAS RN

100708-81-4
Record name (2-methyl-5-nitrophenyl)methanamine
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